molecular formula C5H3Cl3O3 B133307 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone CAS No. 77439-76-0

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone

Cat. No.: B133307
CAS No.: 77439-76-0
M. Wt: 217.43 g/mol
InChI Key: WNTRMRXAGJOLCU-UHFFFAOYSA-N
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Description

Mechanism of Action

In-vitro data in bacteria and in mammalian cells indicate that MX is genotoxic. In addition, it causes DNA damage in vivo. Data on mutagenicity tests in vitro, mutation spectra and adduct formation suggest that the guanine moiety may be one target of MX in DNA. In addition, MX was 100-fold more mutagenic in the form of lactone (closed ring form) than in the open-ring conformation in vitro, suggesting that the closed-ring conformation may be responsible for the mutagenicity at physiological pH. However, examination of the structural and electronic properties of MX have not yet identified the form of interaction of MX with DNA. Studies on hormonal effects of MX suggest that it does not cause thyroid gland tumours in rats by the TSH-mediated promotion mechanism.
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA), and 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF) promote foci formation in the two-stage cell transformation assay in vitro. These chlorohydroxyfuranones (CHFs) and their structural congener 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) inhibit gap junctional intercellular communication (GJIC) in Balb/c 3T3 mouse fibroblast cells. In the present study, the effects of MX, MCA, CMCF, and MCF on GJIC were evaluated in liver cells (WB-F344 rat liver epithelial cells), the target cells of MX-induced carcinogenicity, using the scrape-loading dye transfer technique. The CHFs inhibited GJIC after 1 hr exposure in a concentration-dependent fashion. The order of potency was MX>CMCF approximately MCA>MCF. In terms of the lowest observed effective concentrations, the difference in the potency was about 27-fold (MX 1.875 uM, MCF 50 uM). After a prolonged exposure period (12 hr), the inhibition of GJIC by MX and CMCF remained stable, but MCA and MCF exhibited increasing inhibitory effects. After removal of the CHFs, the GJIC slowly recovered. At the transcriptional level, CHFs caused essentially no change in the level of connexin43 (Cx43) mRNA. Preincubation of cells with the protein kinase C (PKC) inhibitor did not modify the response, but the specific MEK 1 inhibitor PD98059 decreased substantially the inhibition of GJIC by all four CHFs. Activation of the mitogen-activated protein kinases (MAPKs) signaling pathway was necessary for inhibition of GJIC. CHFs did not increase the basal phosphorylation state of the Cx43 protein, but all CHFs caused a concentration-dependent degradation of the Cx43 protein. The results indicate that all the studied CHFs inhibit GJIC in WB-F344 cells by altering Cx43 expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone typically involves the chlorination of furan derivatives under controlled conditions. One common method involves the reaction of furan with chlorine gas in the presence of a catalyst to introduce the chloro and dichloromethyl groups at specific positions on the furan ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the safety and efficiency of the reaction. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted furan derivatives .

Scientific Research Applications

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone is unique due to its specific combination of chloro, dichloromethyl, and hydroxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-3-(dichloromethyl)-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTRMRXAGJOLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020276
Record name 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In-vitro data in bacteria and in mammalian cells indicate that MX is genotoxic. In addition, it causes DNA damage in vivo. Data on mutagenicity tests in vitro, mutation spectra and adduct formation suggest that the guanine moiety may be one target of MX in DNA. In addition, MX was 100-fold more mutagenic in the form of lactone (closed ring form) than in the open-ring conformation in vitro, suggesting that the closed-ring conformation may be responsible for the mutagenicity at physiological pH. However, examination of the structural and electronic properties of MX have not yet identified the form of interaction of MX with DNA. Studies on hormonal effects of MX suggest that it does not cause thyroid gland tumours in rats by the TSH-mediated promotion mechanism., 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA), and 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF) promote foci formation in the two-stage cell transformation assay in vitro. These chlorohydroxyfuranones (CHFs) and their structural congener 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) inhibit gap junctional intercellular communication (GJIC) in Balb/c 3T3 mouse fibroblast cells. In the present study, the effects of MX, MCA, CMCF, and MCF on GJIC were evaluated in liver cells (WB-F344 rat liver epithelial cells), the target cells of MX-induced carcinogenicity, using the scrape-loading dye transfer technique. The CHFs inhibited GJIC after 1 hr exposure in a concentration-dependent fashion. The order of potency was MX>CMCF approximately MCA>MCF. In terms of the lowest observed effective concentrations, the difference in the potency was about 27-fold (MX 1.875 uM, MCF 50 uM). After a prolonged exposure period (12 hr), the inhibition of GJIC by MX and CMCF remained stable, but MCA and MCF exhibited increasing inhibitory effects. After removal of the CHFs, the GJIC slowly recovered. At the transcriptional level, CHFs caused essentially no change in the level of connexin43 (Cx43) mRNA. Preincubation of cells with the protein kinase C (PKC) inhibitor did not modify the response, but the specific MEK 1 inhibitor PD98059 decreased substantially the inhibition of GJIC by all four CHFs. Activation of the mitogen-activated protein kinases (MAPKs) signaling pathway was necessary for inhibition of GJIC. CHFs did not increase the basal phosphorylation state of the Cx43 protein, but all CHFs caused a concentration-dependent degradation of the Cx43 protein. The results indicate that all the studied CHFs inhibit GJIC in WB-F344 cells by altering Cx43 expression.
Record name 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7631
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

77439-76-0
Record name 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77439-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077439760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSD7YR4366
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7631
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Customer
Q & A

Q1: How does MX interact with DNA to cause mutations?

A1: While the exact mechanism is unknown, MX likely forms adducts with DNA bases, primarily guanine. Research suggests that MX, in its open-ring form, acts as an electrophile and reacts with DNA. [] One identified adduct is 3-(beta-D-ribofuranosyl)-7-formylimidazo[1,2-a]purin-9(4H)-one (epsilonfGuo). [] This adduct formation can lead to mispairing during DNA replication, ultimately resulting in mutations. []

Q2: What types of mutations are predominantly induced by MX?

A2: Studies using Salmonella typhimurium and Chinese hamster ovary cells reveal that MX primarily induces G:C→T:A transversions. [, ] This specificity might be attributed to the "A rule," where DNA polymerases preferentially insert adenine opposite damaged guanine. [] Interestingly, MX shows a preference for inducing these transversions at the second position of the CCC codon in the hisG46 gene of Salmonella typhimurium. []

Q3: Does MX exhibit other genotoxic effects besides mutagenicity?

A3: Yes, MX demonstrates genotoxicity through various mechanisms. It induces DNA damage in rat brain cells, as observed in the alkaline comet assay. [] Additionally, MX shows positive results in both the microscale micronucleus assay on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes, further confirming its DNA-damaging potential. []

Q4: What are the potential downstream effects of MX-induced DNA damage?

A4: MX's genotoxicity raises concerns about its carcinogenic potential. Studies in rats confirm that MX is carcinogenic, causing a dose-dependent increase in various tumor types, including follicular tumors in the thyroid gland and cholangiomas in the liver. [, ] These findings highlight the potential health risks associated with MX exposure.

Q5: What is the molecular formula and weight of MX?

A5: The molecular formula of MX is C5H5Cl3O3, and its molecular weight is 219.44 g/mol.

Q6: How do structural modifications of MX affect its mutagenicity?

A6: Studies investigating structural analogues of MX reveal key insights into its structure-activity relationship. Replacing chlorine atoms with hydrogen, especially at the dichloromethyl group, significantly reduces mutagenicity. [] For instance, replacing a single chlorine at the chloromethyl group of 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone results in a 1000-fold decrease in mutagenicity. [] This suggests that the chlorine atoms, particularly those on the dichloromethyl group, play a crucial role in MX's mutagenic activity.

Q7: Are there any spectroscopic data available for MX?

A7: Yes, spectroscopic analyses, including 1H and 13C NMR, UV absorbance, and mass spectrometry, have been crucial in characterizing MX and its derivatives. [, , ] For example, 1H-NMR analysis revealed that MX exists in an equilibrium between ring and open-ring forms in water. []

Q8: How is MX formed in drinking water?

A8: MX is formed as a byproduct during the chlorination of drinking water. It arises from the reaction of chlorine with natural organic matter, primarily humic substances, present in the water. [, , ]

Q9: What analytical methods are used to detect and quantify MX in water?

A9: Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a sensitive and selective method for analyzing MX in water samples. [] This method, coupled with derivatization techniques like methylation, allows for accurate quantification of MX at nanogram per liter levels. [, , , ]

Q10: Can trihalomethanes (THMs) be used as a proxy measure for MX levels in water?

A10: While a correlation exists between MX and total THM concentrations in water, the relationship is not consistent enough to use THMs as a reliable proxy measure for MX. []

Q11: What are the potential environmental impacts of MX?

A11: MX, being a potent mutagen, raises concerns about its potential ecotoxicological effects. While specific studies are limited, its presence in water sources necessitates research to understand its impact on aquatic organisms and ecosystems.

Q12: What are the known toxicological effects of MX in animal models?

A12: MX exhibits significant toxicity in rodents. Oral administration of MX in rats caused a dose-dependent increase in tumor incidence in various organs, including the thyroid gland, liver, adrenal glands, lungs, pancreas, and mammary glands. [] These findings underscore the potential carcinogenicity of MX and highlight the need for further research to understand its risks to human health.

Q13: What are the challenges in assessing the risk of MX to human health?

A13: Assessing human health risks from MX exposure is complex due to several factors. These include low environmental concentrations, limited human exposure data, and the lack of information on long-term effects and potential interactions with other contaminants. []

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